Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Description

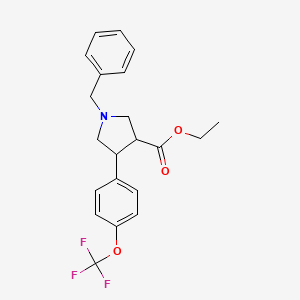

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a benzyl group at the 1-position, a 4-(trifluoromethoxy)phenyl substituent at the 4-position, and an ethyl ester at the 3-position.

Properties

Molecular Formula |

C21H22F3NO3 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C21H22F3NO3/c1-2-27-20(26)19-14-25(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)28-21(22,23)24/h3-11,18-19H,2,12-14H2,1H3 |

InChI Key |

FFYLJTDHSRMXCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used in the development of bioactive molecules for drug discovery and development.

Industry: It may be used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-(2,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate (CAS 1353943-63-1)

- Structure : Features a 2,4-dimethoxyphenyl group instead of 4-(trifluoromethoxy)phenyl.

- Molecular Formula: C₂₂H₂₇NO₄ (vs. C₂₁H₂₂F₃NO₃ for the target compound).

- Key Properties :

- Higher molecular weight (369.46 g/mol vs. ~393.41 g/mol for the target compound) due to methoxy groups.

- Methoxy groups (-OCH₃) are electron-donating, contrasting with the electron-withdrawing -OCF₃ group in the target compound. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.

- Lower lipophilicity (logP) compared to the trifluoromethoxy analogue, as -OCF₃ enhances hydrophobicity .

Trans Ethyl 1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate (CAS 874990-49-5)

- Structure : Substitutes the 4-(trifluoromethoxy)phenyl group with a 2-fluorophenyl moiety.

- Molecular Formula: C₂₀H₂₂FNO₂ (vs. C₂₁H₂₂F₃NO₃ for the target compound).

- Key Properties :

- Lower molecular weight (327.39 g/mol vs. ~393.41 g/mol).

- Fluorine’s electronegativity and smaller steric profile compared to -OCF₃ may result in distinct binding affinities in biological systems.

- Predicted density: 1.166 g/cm³; boiling point: 403.6°C; pKa: 7.61 . These values suggest moderate polarity and thermal stability, which may differ from the target compound due to the -OCF₃ group’s bulkiness and electronic effects.

Data Table: Comparative Analysis

Research Findings and Implications

Electronic and Steric Effects

- In contrast, methoxy or fluorine substituents may favor interactions with hydrophobic pockets or hydrogen-bond donors .

Biological Activity

Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate, with the CAS number 2326068-34-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrrolidine ring and a trifluoromethoxy substituent. The molecular formula is , and it has a molecular weight of approximately 393.40 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with the trifluoromethoxy group. Specific synthetic routes have not been extensively detailed in the literature but often involve standard methods for constructing pyrrolidine derivatives.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. Research indicates that derivatives of pyrrolidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | TBD |

| Related Pyrrolidine Derivative | HL-60 (Leukemia) | 0.56 |

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism through which this compound exerts its biological effects may involve interaction with tubulin, similar to other antiproliferative agents. Studies have shown that certain pyrrolidine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Case Studies

In a notable study published in MDPI, researchers synthesized various benzo[b]furan derivatives and assessed their biological activities against human cancer cell lines. While not directly studying this compound, the results from related compounds provide insights into its potential efficacy:

"Compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.237 to 19.1 µM across multiple cancer cell lines."

This underscores the relevance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.